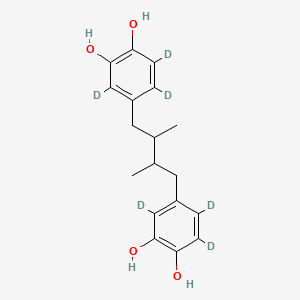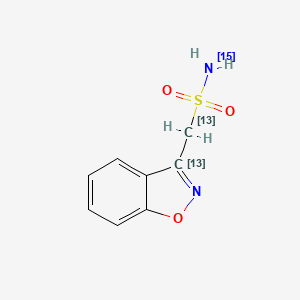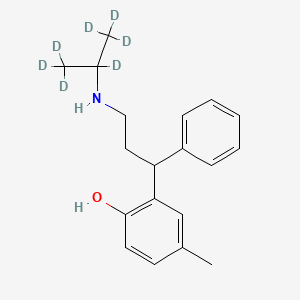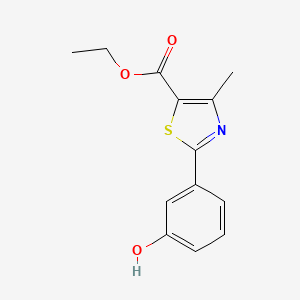
Glycidyl Stearate-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycidyl Stearate-d5 is the labelled analogue of Glycidyl Stearate . It is an acid-hydrolyzable ester derivative used as low calorie fat mimetics . It is used in frying oil, margarine, ice cream, milk substitutes, and bakery .
Synthesis Analysis
Glycidyl Stearate-d5 is synthesized from stearic acid and epichlorohydrin . It contains reactive oxirane or epoxy groups that give the molecule its unique properties . The detection of target glycidyl fatty acid esters is accomplished by LC-MS/MS using positive ion atmospheric pressure chemical ionization operating in Multiple Reaction Monitoring mode monitoring 2 ion transitions for each analyte .
Molecular Structure Analysis
The molecular formula of Glycidyl Stearate-d5 is C21H35D5O3 . The molecular weight is 345.57 .
Chemical Reactions Analysis
Glycidyl Stearate-d5 contains reactive oxirane or epoxy groups that give the molecule its unique properties . The 2- and 3-MCPDs and glycidyl esters are complex mixtures of various fatty acid esters, making direct analysis complicated .
Physical And Chemical Properties Analysis
Glycidyl Stearate-d5 is a solid substance . It is soluble in Chloroform and Methanol . The melting point is 52-54°C .
Aplicaciones Científicas De Investigación
Glycidyl Stearate-d5 in Cancer Research
Glycidyl Stearate-d5: is utilized as an internal standard in cancer research for the quantification of glycidyl esters . These esters are significant because they can induce the formation of tumors in animal models, and their presence in human serum is associated with various cancers . The deuterated form, Glycidyl Stearate-d5, ensures accurate measurement in mass spectrometry, aiding in the understanding of cancer metabolism and the development of potential treatments.
Glycidyl Stearate-d5 in Lipid Biochemistry
In lipid biochemistry, Glycidyl Stearate-d5 serves as a crucial component in the study of glycidyl fatty acid esters in food. It is used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for analyzing these esters in oils, which are important for understanding lipid metabolism and its implications for health .
Glycidyl Stearate-d5 in Cardiovascular Research
This compound is also relevant in cardiovascular research. It acts as an internal standard for the quantification of stearic acid glycidyl ester, which is linked to cardiovascular diseases. The precise measurement of such esters can provide insights into the lipid profiles associated with cardiovascular conditions .
Glycidyl Stearate-d5 in Mass Spectrometry
In mass spectrometry, Glycidyl Stearate-d5 is used to develop methods for the direct analysis of glycidyl esters of fatty acids in vegetable oils. Its stable isotope-labeled form improves the specificity and sensitivity of the detection methods, which is vital for food safety and regulatory compliance .
Glycidyl Stearate-d5 as Analytical Standards
As an analytical standard, Glycidyl Stearate-d5 is employed to ensure the accuracy and reliability of analytical methods in various research fields. It is a high-quality certified reference material used in the calibration of instruments and validation of methods .
Glycidyl Stearate-d5 in Biochemistry
In biochemistry, Glycidyl Stearate-d5 is recognized for its role in the synthesis of bioactive molecules. It contains reactive epoxy groups that are essential for the production of biologically relevant compounds, contributing to the advancement of biochemical research and pharmaceutical development .
Safety and Hazards
Mecanismo De Acción
Target of Action
Glycidyl Stearate-d5 is a deuterium-labeled derivative of Glycidyl Stearate . It belongs to the class of esters and contains reactive oxirane or epoxy groups that give the molecule its unique properties
Mode of Action
It is known that the compound contains reactive oxirane or epoxy groups, which are likely to interact with its targets . These interactions may result in changes to the target molecules, potentially altering their function.
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetics and metabolic spectrum of drugs .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Glycidyl Stearate-d5 can be achieved through a three-step process involving esterification, epoxidation, and deuterium exchange reactions.", "Starting Materials": [ "Stearic acid", "Deuterium oxide (D2O)", "Sulfuric acid (H2SO4)", "Hydrogen peroxide (H2O2)", "Sodium hydroxide (NaOH)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Esterification - Stearic acid is reacted with deuterium oxide and sulfuric acid to form the deuterated stearic acid.", "Step 2: Epoxidation - The deuterated stearic acid is then reacted with hydrogen peroxide and sulfuric acid to form Glycidyl Stearate-d5.", "Step 3: Deuterium Exchange - Finally, Glycidyl Stearate-d5 is treated with deuterium gas and sodium hydroxide to exchange the remaining hydrogen atoms with deuterium atoms." ] } | |
Número CAS |
1346598-19-3 |
Nombre del producto |
Glycidyl Stearate-d5 |
Fórmula molecular |
C21H40O3 |
Peso molecular |
345.579 |
Nombre IUPAC |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] octadecanoate |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3/i18D2,19D2,20D |
Clave InChI |
OUQGOXCIUOCDNN-UITAJUKKSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1CO1 |
Sinónimos |
Octadecanoic Acid 2-Oxiranylmethyl-d5 Ester; Stearic Acid 2,3-Epoxypropyl-d5 Ester; Glycidyl Octadecanoate-d5; NSC 404228-d5; Stearic Acid Glycidyl-d5 Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide](/img/structure/B585243.png)
